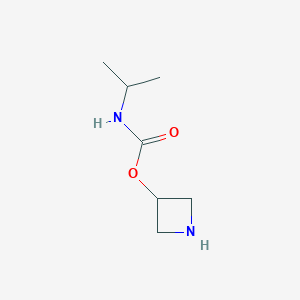

Azetidin-3-yl isopropylcarbamate

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered rings containing a nitrogen atom, known as azetidines, are valuable building blocks in organic synthesis. nih.gov Their importance stems from a combination of inherent ring strain and the presence of a modifiable nitrogen atom.

Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from the ideal tetrahedral angle. While this strain makes them more reactive than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.com This intermediate reactivity is key to their synthetic utility, allowing for selective ring-opening reactions under specific conditions to generate a variety of functionalized acyclic compounds. nih.govmsu.edu The reactivity of azetidines is influenced by the substituents on both the nitrogen and carbon atoms of the ring.

The inherent strain in the azetidine (B1206935) ring can, however, lead to decomposition pathways not typically observed in larger ring systems. nih.gov For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine (B6355638) | 6 | ~0 |

The unique structural and chemical properties of azetidines make them valuable synthons for the construction of more complex molecules. nih.gov They serve as conformationally constrained scaffolds, providing a rigid framework that can be beneficial in the design of biologically active compounds. nih.gov The nitrogen atom of the azetidine ring provides a convenient handle for further functionalization, and various methods exist for the synthesis of diversely substituted azetidines. rsc.orgrsc.org The ability of the azetidine ring to participate in ring-expansion and other strain-release reactions further broadens its utility in creating diverse molecular architectures. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

azetidin-3-yl N-propan-2-ylcarbamate |

InChI |

InChI=1S/C7H14N2O2/c1-5(2)9-7(10)11-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ZMSIIICZVIHEDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)OC1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Azetidin 3 Yl Isopropylcarbamate

Reactions Involving the Azetidine (B1206935) Ring

The chemistry of the azetidine ring in Azetidin-3-yl isopropylcarbamate is rich and varied, primarily revolving around reactions that alleviate its inherent strain. These include ring-opening, ring-expansion, and functionalization reactions. The presence of the isopropylcarbamate group at the C3 position and the secondary amine within the ring are key factors influencing its reactivity.

The azetidine ring is a four-membered, nitrogen-containing heterocycle characterized by considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making it susceptible to reactions that lead to the opening or expansion of the ring. rsc.orgrsc.orgresearchwithrutgers.com This reactivity is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the relatively strain-free and less reactive pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). rsc.org This balance allows for facile handling while enabling unique chemical transformations under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The strain arises from bond angle distortion and torsional strain, which can be relieved through cleavage of the C-N or C-C bonds of the ring.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | ~0 |

This table illustrates the comparative ring strain of small nitrogen-containing heterocycles, highlighting the intermediate strain energy of the azetidine ring which is central to its reactivity.

The strained nature of the azetidine ring makes it an electrophilic substrate susceptible to nucleophilic attack, leading to ring-opening reactions. nih.govnih.gov This process is often facilitated by the formation of an azetidinium ion, which is a more reactive intermediate. The quaternization of the azetidine nitrogen enhances the ring's susceptibility to nucleophilic cleavage. nih.gov

In the case of this compound, protonation or alkylation of the ring nitrogen would form a reactive azetidinium intermediate. A subsequent SN2 reaction with a nucleophile would lead to the cleavage of one of the C-N bonds. nih.gov The regioselectivity of the attack is influenced by the substitution pattern on the ring. The nucleophilic ring-opening of azetidiniums typically occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov For instance, studies on various substituted azetidiniums have shown that nucleophiles can selectively attack at different carbon atoms of the ring, a process that can be rationalized through Density Functional Theory (DFT) calculations. nih.gov A variety of nucleophiles, including halides, can be used to open the strained ring system. researchgate.net

An example of an intramolecular ring-opening has also been described, where a pendant amide group on an N-substituted azetidine acts as an internal nucleophile, leading to decomposition under acidic conditions. nih.gov

Azetidinium intermediates can undergo rearrangements to form larger, more stable heterocyclic systems. This ring expansion is a key transformation pathway for azetidines. researchgate.netnih.gov These reactions often proceed through the formation of ylide intermediates or via sigmatropic rearrangements. researchgate.netnih.gov

For example, azetidinecarboxylate esters have been shown to react with metallocarbenes to generate azetidinium ylides. These intermediates can then undergo an efficient nih.govresearchgate.net-shift, resulting in ring-expanded pyrrolidine products. nih.gov Another pathway involves the thermal isomerization of certain azetidine derivatives, which is thought to proceed through an aziridinium (B1262131) ion intermediate. rsc.orgbham.ac.uk

The transformation of the four-membered azetidine ring into larger five-, six-, seven-, or even eight-membered nitrogen-containing heterocycles is a synthetically valuable process. researchgate.net

Pyrrolidines (5-membered): The expansion of azetidines to pyrrolidines is a common transformation. This can be achieved through various methods, including the reaction of 2-(iodomethyl)azetidine derivatives with heat, which isomerize to form 3-iodopyrrolidines. bham.ac.uk This isomerization is proposed to proceed via an aziridinium ion intermediate. rsc.orgbham.ac.uk Similarly, rhodium-catalyzed reactions of (azetidin-3-ylidene)acetates with arylboronic acids can yield 4,5-dihydropyrrole structures. thieme-connect.de

Piperidines (6-membered), Azepanes (7-membered), and Azocanes (8-membered): Ring expansion of bicyclic azetidiniums can lead to the formation of these larger rings. researchgate.net The specific product formed is dependent on the structure of the starting azetidinium intermediate and the reaction conditions employed. researchgate.netresearchgate.net

Beyond reactions that cleave the ring, the azetidine scaffold of this compound can be functionalized at its various positions. This allows for the introduction of diverse chemical moieties while preserving the core four-membered ring. researchgate.netnih.gov

Late-stage functionalization is a particularly attractive feature, enabling the modification of complex molecules containing an azetidine unit. nih.gov The nitrogen atom of the azetidine ring is a common site for modification. For instance, after incorporating a 3-aminoazetidine unit into a cyclic peptide, the azetidine nitrogen can be selectively deprotected and substituted via reactions like acylation or sulfonylation. researchgate.net

Substituents can be introduced at various carbon atoms of the azetidine ring, although this is often accomplished during the synthesis of the ring itself rather than by direct functionalization of a pre-existing ring. Base-induced cyclization of (2-aminoalkyl)oxiranes can produce 2-(hydroxymethyl)azetidines, which can be further oxidized to yield azetidine-2-carboxylic acids. acs.org This demonstrates a method for introducing functionality at the C2 position. The regioselectivity of ring-opening reactions on substituted azetidiniums also highlights that the carbon atoms of the ring (C2, C3, and C4) are distinct in their reactivity. nih.gov Palladium-catalyzed intramolecular C(sp3)–H amination represents a modern approach to synthesizing azetidines with specific substitution patterns. rsc.org

Functionalization of the Azetidine Ring

Aza-Michael Addition Reactions

This compound, or more specifically its precursor derivatives, can be involved in aza-Michael addition reactions, a powerful method for forming carbon-nitrogen bonds. This type of reaction typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing derivatives of this compound, a common strategy involves the use of an α,β-unsaturated ester precursor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

This precursor, synthesized from N-Boc-azetidin-3-one, can then undergo an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines researchgate.netbohrium.comnih.govresearchgate.netmdpi.com. The reaction is often facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which helps to prevent unwanted side reactions such as the hydrolysis of the ester group researchgate.net. This method provides a versatile route to a variety of substituted azetidine derivatives.

The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Amine (e.g., NH-heterocycle) | DBU | Methyl 2-(1-Boc-3-(amino)azetidin-3-yl)acetate |

This reaction highlights the utility of the azetidine scaffold in constructing more complex molecular architectures through well-established synthetic methodologies.

Reactions of the Carbamate (B1207046) Functional Group

The isopropylcarbamate moiety of the title compound exhibits reactivity characteristic of carbamates, including the potential for acting as a covalent inhibitor of enzymes and undergoing hydrolysis under certain conditions.

Pseudoirreversible Binding Mode Considerations

Carbamates are a well-known class of "pseudoirreversible" inhibitors of serine hydrolases. This type of inhibition involves a two-step mechanism: initial non-covalent binding to the enzyme's active site, followed by a covalent reaction where the carbamate group is transferred to the catalytic serine residue. This process, known as carbamylation, results in a temporarily inactivated enzyme. The covalent bond is eventually hydrolyzed, regenerating the active enzyme, hence the term "pseudoirreversible" researchgate.net.

The general mechanism for the carbamylation of a serine hydrolase is as follows:

| Step | Description |

| 1. Binding | The carbamate inhibitor binds to the active site of the serine hydrolase. |

| 2. Carbamylation | The catalytic serine residue attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This is followed by the departure of the alcohol or phenol (B47542) leaving group, resulting in a carbamylated, inactive enzyme. |

| 3. Decarbamylation | The carbamylated enzyme undergoes slow hydrolysis to regenerate the active enzyme and release the carbamic acid, which then decomposes to an amine and carbon dioxide. |

The rate of carbamylation and decarbamylation is influenced by the nature of the substituents on the carbamate. For this compound, the isopropyl group and the azetidine ring will affect the binding affinity and the reactivity of the carbamate carbonyl.

Interconversion and Stability of Carbamate Linkages

The stability of the carbamate linkage is a crucial factor in its chemical and biological activity. Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides acs.org. The stability is influenced by the electronic and steric properties of the substituents on both the nitrogen and oxygen atoms of the carbamate.

For this compound, the nitrogen atom is part of the azetidine ring. The stability of the carbamate can be compared to other N-substituted carbamates. Generally, N-monosubstituted carbamates can be less stable under certain conditions compared to N,N-disubstituted carbamates. The presence of a hydrogen atom on the nitrogen can influence the electronic properties and potential degradation pathways.

The hydrolytic stability of carbamates is also pH-dependent. Under basic conditions, hydrolysis can be accelerated. The rate of hydrolysis is also dependent on the pKa of the leaving group alcohol.

Interplay between Azetidine Ring and Carbamate Reactivity

The presence of the strained four-membered azetidine ring has a significant impact on the reactivity of the attached isopropylcarbamate group. The ring strain of azetidine is considerable, influencing its conformational preferences and the reactivity of its substituents rsc.orgresearchwithrutgers.comrsc.orgresearchgate.net.

This inherent strain can affect the carbamate's reactivity in several ways:

Electronic Effects: The nitrogen atom of the azetidine ring is sp3-hybridized, but the ring strain may alter its electron-donating ability towards the carbamate carbonyl. This can, in turn, influence the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack, a key step in both hydrolysis and enzyme inhibition.

Steric Hindrance: The geometry of the azetidine ring can impose steric constraints that affect the approach of nucleophiles to the carbamate carbonyl.

Ring Opening Reactions: The azetidine ring itself can undergo ring-opening reactions under certain conditions, particularly acidic conditions, which can lead to decomposition of the molecule nih.gov. The protonation of the azetidine nitrogen can facilitate nucleophilic attack and cleavage of a C-N bond. This represents a potential instability pathway for this compound that is not present in unstrained acyclic or larger ring analogues.

The stability of the entire molecule is therefore a balance between the reactivity of the carbamate and the inherent strain of the azetidine ring. Any reaction involving the carbamate group must be considered in the context of the potential for concomitant reactions of the strained ring.

Structural Aspects and Conformational Analysis

Conformational Preferences of the Azetidine (B1206935) Ring

In derivatives of 3-aminoazetidine, conformational preferences are influenced by factors such as intramolecular hydrogen bonding. researchgate.net For oligomers of aza-amino acids, it has been observed that extended conformations can be stabilized by a succession of cooperative intra-residue C5 backbone and vicinal N–H···N C6γ hydrogen bonds. nih.gov

The geometry of the azetidine ring is significantly distorted from that of an ideal tetrahedral carbon or trigonal pyramidal nitrogen due to substantial ring strain, estimated to be around 25.4 kcal/mol. pressbooks.pub This strain, which is higher than that of pyrrolidine (B122466) (5.4 kcal/mol) but lower than that of aziridine (B145994) (27.7 kcal/mol), is a primary driver of the ring's reactivity, particularly its susceptibility to ring-opening reactions. pressbooks.pub The strain forces the internal bond angles to be compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ carbons and 107° for the sp³ nitrogen. This angular compression and the associated torsional strain define the molecular geometry and potential energy surface of the ring.

Table 1: Comparison of Geometric Parameters in Cyclic Amines

| Parameter | Aziridine | Azetidine | Pyrrolidine |

|---|---|---|---|

| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~5.4 |

| Puckering/Dihedral Angle | Planar (or rapidly inverting) | ~37° ljmu.ac.uk | Twisted (envelope/half-chair) |

| Typical C-C-C Angle | N/A | ~87° | ~104° |

| Typical C-N-C Angle | ~60° | ~92° | ~106° |

This table presents generalized data to illustrate the trends in ring strain and geometry.

Substituents play a crucial role in determining the exact conformation of the azetidine ring, including the degree of puckering and the preferred orientation (axial or equatorial) of the substituent. nih.gov For a 3-substituted azetidine like Azetidin-3-yl isopropylcarbamate, the bulky isopropylcarbamate group will have a preferred orientation to minimize steric hindrance. Generally, large substituents on cyclic systems favor an equatorial position to avoid steric clashes with other atoms on the ring, known as 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com

Computational studies on fluorinated azetidine derivatives have shown that electronic effects, such as hyperconjugation, can also strongly influence conformational preference, sometimes overriding steric factors. researchgate.net In the case of this compound, the substituent at the C3 position can exist in a pseudo-axial or pseudo-equatorial orientation relative to the puckered ring. The equilibrium between these conformers is rapid at room temperature but is governed by the energetic penalty of steric interactions. The nitrogen atom's substituent also influences the ring's conformation and the barrier to nitrogen inversion. nih.gov

Stereochemical Considerations in Azetidine Synthesis and Reactivity

The synthesis of a substituted azetidine like this compound, which contains a stereocenter at the C3 position, requires careful control of stereochemistry.

Achieving stereochemical control in azetidine synthesis is a significant challenge that has been addressed through various strategies. One common approach is to start from chiral precursors, where the stereochemistry of the final product is dictated by the starting material. For instance, enantiopure cis-substituted azetidines have been synthesized via an efficient cyclization of γ-amino alcohols obtained from stereoselective Mannich reactions. spectroscopyonline.com

Modern methods have enabled the stereospecific functionalization of the azetidine ring itself. A notable example is the palladium-catalyzed, directed C(sp³)–H arylation of azetidines, which allows for the preparation of stereochemically defined building blocks that can be elaborated into complex molecules. aroonchande.com Furthermore, the synthesis of highly functionalized azetidines can be achieved through radical cyclization of ynamides, where C3-substituted azetidines are efficiently obtained by placing the substituent beta to the nitrogen atom in the starting material. nih.gov The macrocyclization of linear peptides containing a 3-aminoazetidine unit has also been shown to be an efficient strategy, with the resulting diastereomers often being separable by chromatography. ljmu.ac.uk

The stereochemical outcome of both ring-forming and ring-opening reactions is critical. In ring-forming intramolecular cyclizations, the stereochemistry of the substituents on the acyclic precursor often directs the diastereoselectivity of the cyclization. For example, substrate-controlled diastereoselective oxidations of bicyclic β-lactam precursors have been used to prepare novel iminosugar mimics with high stereocontrol. chemicalbook.com

Spectroscopic Characterization Techniques for Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.

In ¹H NMR spectroscopy , the protons on the azetidine ring typically appear in a distinct region. The protons on carbons adjacent to the nitrogen (C2 and C4) are deshielded and generally resonate between δ 3.0 and 4.0 ppm. chemicalbook.com The proton at C3, being attached to the carbon bearing the carbamate (B1207046) group, would also appear in this region, with its exact shift depending on its electronic environment. The isopropyl group gives a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton. aroonchande.com The NH proton of the carbamate group typically appears as a broad signal. orgchemboulder.com

¹³C NMR spectroscopy provides complementary information. The carbons of the azetidine ring (C2, C3, C4) typically resonate in the range of δ 35-65 ppm. ipb.ptlibretexts.org The C3 carbon, being attached to the nitrogen of the carbamate, would be shifted downfield. The carbonyl carbon (C=O) of the carbamate group gives a characteristic signal in the downfield region, typically between δ 150-170 ppm, which is distinct from the higher shift of ketone or aldehyde carbonyls. openstax.org

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. The carbamate moiety shows a strong C=O stretching vibration, typically in the range of 1730-1680 cm⁻¹. spectroscopyonline.comoup.com The N-H stretching vibration of the carbamate appears as a sharp to moderately broad band around 3400-3250 cm⁻¹. orgchemboulder.com C-H stretching vibrations for the alkyl portions of the molecule are observed around 3000-2850 cm⁻¹. pressbooks.pub

Table 2: Characteristic Spectroscopic Data for this compound

| Feature | Technique | Characteristic Signal/Frequency | Reference |

|---|---|---|---|

| Azetidine Ring Protons (CH₂, CH) | ¹H NMR | ~ δ 3.0 - 4.5 ppm | chemicalbook.comipb.pt |

| Isopropyl CH₃ Protons | ¹H NMR | Doublet, ~ δ 1.2 ppm | chemicalbook.com |

| Isopropyl CH Proton | ¹H NMR | Septet, ~ δ 4.9 ppm | chemicalbook.com |

| Carbamate N-H Proton | ¹H NMR | Broad, ~ δ 5.0 - 8.0 ppm | orgchemboulder.com |

| Azetidine Ring Carbons (C2, C3, C4) | ¹³C NMR | ~ δ 35 - 65 ppm | libretexts.orgoregonstate.edu |

| Carbamate Carbonyl (C=O) | ¹³C NMR | ~ δ 155 - 165 ppm | openstax.org |

| Isopropyl Carbons (CH, CH₃) | ¹³C NMR | ~ δ 22 ppm (CH₃), ~ δ 70 ppm (CH) | oregonstate.edu |

| N-H Stretch (Carbamate) | IR | 3400 - 3250 cm⁻¹ | orgchemboulder.com |

| C-H Stretch (Alkyl) | IR | 3000 - 2850 cm⁻¹ | pressbooks.pub |

| C=O Stretch (Carbamate) | IR | 1730 - 1680 cm⁻¹ | oup.com |

Note: These are typical ranges and can vary based on solvent and specific molecular conformation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to a very high degree of precision.

For this compound (molecular formula: C₇H₁₄N₂O₂), HRMS would be used to confirm its elemental composition. The calculated exact mass (monoisotopic mass) for the neutral molecule is 158.1055 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺. The high-resolution measurement of this ion would provide a mass value that can be used to confidently determine the elemental formula.

Predicted HRMS Data

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₇H₁₄N₂O₂ | [M+H]⁺ | 159.1133 |

| C₇H₁₄N₂O₂ | [M+Na]⁺ | 181.0953 |

In addition to confirming the elemental composition, HRMS coupled with fragmentation techniques (MS/MS) could provide further structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions would be produced. The analysis of these fragments would allow for the confirmation of the connectivity of the isopropyl and azetidine moieties through the carbamate linker.

Computational and Theoretical Studies

Computational Chemistry Methods in Azetidine (B1206935) and Carbamate (B1207046) Research

A variety of computational chemistry methods are employed to investigate azetidine and carbamate-containing compounds. These techniques allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally. cuny.edu

Quantum mechanics-based calculations are fundamental to understanding the geometry and behavior of these molecules in both their ground and excited states. cuny.edu By selecting appropriate methods and basis sets, researchers can optimize molecular structures, analyze molecular orbitals, and assess properties such as electrophilicity, nucleophilicity, and charge distribution. cuny.edu These calculations are crucial for determining the stabilities, energies, and vibrational frequencies of reactants, intermediates, and products, thereby elucidating reaction pathways and energy barriers. cuny.edu

Semi-empirical methods, such as those available in software packages like MOPAC, offer a computationally less intensive approach to model large molecular systems. researchgate.net These methods are particularly useful for initial screenings and for studying the microstructure of molecular assemblies. researchgate.net

The following table provides an overview of common computational methods and their applications in the study of organic molecules like azetidines and carbamates.

| Computational Method | Key Applications | Typical Software |

| Quantum Mechanics (QM) | Geometry optimization, electronic structure analysis, reaction mechanism studies, spectroscopic property prediction. | Gaussian, Q-Chem |

| Density Functional Theory (DFT) | A widely used QM method that provides a good balance of accuracy and computational cost for studying electronic properties and reactivity. mdpi.com | Gaussian, Q-Chem, VASP |

| Semi-empirical Methods | Analysis of large molecules and systems, preliminary structural and electronic calculations. | MOPAC, AM1, PM3 |

| Molecular Mechanics (MM) | Conformational analysis, molecular dynamics simulations, docking studies. | AMBER, CHARMM, GROMACS |

This table summarizes various computational methods and their primary uses in chemical research.

Molecular Docking Studies of Azetidine-Carbamate Hybrids

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for understanding how a ligand, such as an azetidine-carbamate hybrid, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Interactions

Molecular docking simulations can provide detailed insights into the binding modes of azetidine-carbamate hybrids within the active sites of enzymes or receptors. nih.govnih.gov For instance, in studies of cholinesterase inhibitors, docking has been used to elucidate the interactions between tacrine-carbamate derivatives and the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov Covalent docking approaches may also be employed when the carbamate group forms a covalent bond with the target protein, providing a more accurate representation of the binding mode for pseudo-irreversible inhibitors. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of azetidine-carbamate hybrids, MD simulations provide a dynamic view of the ligand-protein complex, offering insights that are not available from static docking poses.

Analysis of Conformational Flexibility and Binding Stability

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose. nih.gov

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein. nih.gov

Radius of Gyration (Rg): To evaluate the compactness of the protein structure. nih.gov

Solvent-Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA): To estimate the strength of the ligand-protein interaction. nih.govnih.gov

These analyses provide a comprehensive understanding of the dynamic behavior and binding stability of azetidine-carbamate hybrids within their biological targets. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Ring Strain

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a crucial tool for studying reaction mechanisms and the inherent strain in cyclic molecules like azetidines. mdpi.comacs.org

DFT calculations allow researchers to map out the energy profiles of chemical reactions, identifying transition states and intermediates. mdpi.com This information is vital for understanding how azetidines are formed and how they react. For example, DFT has been used to predict which pairs of alkenes and oximes will successfully react to form azetidines under photocatalytic conditions. mit.edu

Azetidin 3 Yl Isopropylcarbamate As a Synthetic Intermediate and Building Block

Incorporation into Combinatorial Libraries

The generation of combinatorial libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. Azetidine (B1206935) derivatives are considered privileged structures in medicinal chemistry due to their ability to impart favorable physicochemical properties. 3-Amino-azetidines, which can be derived from precursors like Azetidin-3-yl isopropylcarbamate, are crucial intermediates for creating these libraries. The use of such building blocks allows for the systematic introduction of the azetidine motif into a wide array of molecular scaffolds. An important objective in any combinatorial chemistry program is to achieve a high degree of structural diversity, and versatile intermediates like functionalized azetidines are key to reaching this goal.

Precursor to Complex Polycyclic Systems

The inherent ring strain and unique three-dimensional geometry of the azetidine ring make it an attractive starting point for the synthesis of complex polycyclic and spirocyclic systems. Azetidin-3-ones and their derivatives, including N-protected versions like this compound, are particularly useful synthons for this purpose. The carbonyl or corresponding hydroxyl functionality at the 3-position serves as a handle for a variety of chemical transformations, enabling the construction of intricate molecular frameworks that are of significant interest in pharmaceutical research. The intramolecular aminolysis of 3,4-epoxy amines, for example, represents a method for building an azetidine ring adjacent to a carbonyl group, creating a scaffold that is ripe for further functionalization.

Azetidin-3-ones are versatile substrates for the synthesis of a wide range of functionalized azetidines. While not found in nature, these structural isomers of the well-known β-lactams (azetidin-2-ones) serve as key precursors. The synthesis of azetidin-3-ones can be achieved through methods such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which avoids the use of potentially hazardous diazo intermediates.

Once formed, the azetidin-3-one (B1332698) can be subjected to various reactions to install diverse functional groups. For instance, reductive amination can introduce an amino group at the 3-position, which can then be protected to form carbamates like this compound. Alternatively, the ketone can be converted into other functional groups that facilitate further synthetic elaborations, making azetidin-3-ones highly valuable building blocks in medicinal chemistry.

Azetidine rings can be incorporated into amino acid structures to create novel, conformationally constrained analogs of natural amino acids. These derivatives are of interest as they can lead to peptides and other compounds with unique structural and biological properties.

A notable strategy for synthesizing these derivatives begins with an N-protected azetidin-3-one, such as the N-Boc analog. A Horner-Wadsworth-Emmons (HWE) reaction is first employed to convert the azetidin-3-one into a more reactive methyl (N-Boc-azetidin-3-ylidene)acetate intermediate. This is followed by an aza-Michael addition with various NH-heterocycles, which yields the target 3-substituted 3-(acetoxymethyl)azetidines. This sequence demonstrates how a simple azetidine building block can be elaborated into more complex amino acid derivatives.

Table 1: Examples of Azetidine Amino Acid Derivatives Synthesized via Aza-Michael Addition

| Amine Reactant | Product | Yield |

| Pyrrolidine (B122466) | Methyl 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate |

Derivatives and Analogues of Azetidin 3 Yl Isopropylcarbamate

Synthesis of Substituted Azetidine (B1206935) Carbamates

The synthesis of derivatives of azetidin-3-yl isopropylcarbamate involves modifications to both the carbamate (B1207046) moiety and the azetidine ring. These synthetic efforts are crucial for generating chemical diversity and probing the structure-activity landscape.

The synthesis of carbamates is a well-established field in organic chemistry, with numerous methods available to introduce a wide variety of alkyl and aryl substituents. nih.gov A common approach involves the reaction of an amine with a chloroformate or an activated carbonate. nih.govnih.gov For instance, reacting 3-aminoazetidine with various chloroformates (R-O-COCl) or activated carbonates like bis(2,2,2-trifluoroethyl) carbonate allows for the introduction of diverse R groups onto the carbamate nitrogen. nih.govrsc.org

Research into monoacylglycerol lipase (B570770) (MAGL) inhibitors has utilized a parallel medicinal chemistry approach to create libraries of azetidine carbamates with different functional groups. nih.gov This allows for the rapid exploration of how changes in the carbamate side chain affect potency and selectivity. The synthesis can be adapted to include aliphatic, aromatic, and heterocyclic groups, each influencing the compound's physicochemical properties such as solubility and lipophilicity. nih.gov

Table 1: Examples of Reagents for Carbamate Synthesis

| Reagent Type | Specific Example | Application | Reference |

| Chloroformate | p-Nitrophenyl chloroformate | Formation of activated carbonates for reaction with amines | nih.gov |

| Carbonate | Bis(2,2,2-trifluoroethyl) carbonate | Reacts with alkyl amines to form carbamates | rsc.org |

| Acyl Azide (B81097) | Diphenylphosphoryl azide (DPPA) | Used in Curtius rearrangement to form an isocyanate intermediate | nih.gov |

| Enzymatic | Esterase from Pyrobaculum calidifontis (PestE) | Biocatalytic synthesis from amines and carbonates in water | nih.gov |

Substituent Effects on Azetidine Ring

Substituents on the azetidine ring can significantly impact the reactivity and biological activity of the molecule. The introduction of groups at the C-2 and C-4 positions can alter the ring's conformation and the orientation of the carbamate group at C-3. The synthesis of these substituted azetidines can be achieved through various routes, including the reduction of functionalized β-lactams or the ring expansion of aziridines. nih.govrsc.org

Studies on 2,2-disubstituted azetidine carbamates have shown that the nature of the aryl groups at the C-2 position influences the stability of the ring and its propensity to undergo acid-mediated ring expansion. acs.orgnih.gov Electron-donating groups on the aryl substituent tend to stabilize the carbocation intermediate formed during ring-opening, facilitating the reaction. acs.org Conversely, electron-withdrawing groups can decrease the nucleophilicity of the azetidine nitrogen, making certain cyclization reactions more challenging and requiring stronger bases. rsc.org The regioselectivity of ring-opening reactions is highly dependent on the electronic effects of these substituents. magtech.com.cn

Table 2: Influence of Azetidine Ring Substituents

| Substituent Position | Substituent Type | Observed Effect | Reference |

| C-2 (Aryl) | Electron-donating groups | Stabilizes carbocation intermediate in ring-opening reactions | acs.org |

| C-2 (Aryl) | Electron-withdrawing groups | Reduces selectivity in ring-expansion reactions | acs.org |

| N-1 (Alkyl/Aryl) | Trifluoromethyl | Reduces nitrogen nucleophilicity, requiring stronger base for cyclization | rsc.org |

| C-3 | Functionalized groups (e.g., azido) | Can be introduced via reduction of C-3 functionalized azetidin-2-ones | rsc.org |

Structure-Activity Relationship (SAR) Studies on Azetidine-Carbamate Hybrids

SAR studies are fundamental to understanding how the structural features of azetidine carbamates contribute to their biological activity. These studies guide the optimization of lead compounds by identifying key interactions between the molecule and its biological target. nih.gov

The azetidine ring serves as a conformationally restricted scaffold. enamine.net This rigidity reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity compared to more flexible acyclic analogues. enamine.net In the context of dipeptide inhibitors, the inclusion of an azetidine residue was found to induce a γ-type reverse turn, a specific secondary structure that appeared to be influential for the molecule's antiviral activity. nih.gov

In the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a series of (R)-azetidine-2-carboxamide analogues were synthesized. nih.gov SAR studies revealed that specific substitutions on the azetidine scaffold were crucial for achieving sub-micromolar potency. nih.gov Isothermal titration calorimetry (ITC) confirmed that optimized azetidine inhibitors bind directly to STAT3 with high affinity, demonstrating nanomolar dissociation constants (KD). nih.govacs.org The defined three-dimensional structure of the azetidine ring is critical for orienting the pharmacophoric elements correctly within the target's binding site.

The choice of the cyclic scaffold is a critical element in drug design. When developing inhibitors for monoacylglycerol lipase (MAGL), a comparative study of cyclic carbamates highlighted the improved efficiency of azetidine and piperidine-derived structures. nih.govresearchgate.net The four-membered azetidine ring provides a distinct structural vector for its substituents compared to the five-membered pyrrolidine (B122466) or six-membered piperidine (B6355638) rings.

In the context of self-immolative spacers for drug delivery, pyrrolidine-carbamate systems have been shown to undergo cyclative cleavage at different rates compared to other systems. unimi.it Studies on MAGL inhibitors that utilized a pyrazole (B372694) ring to link the active carbamate group to a hydrophilic tail found that this specific architecture, with the azetidine ring at its core, led to increased inhibitory potency and optimized ligand efficiency. researchgate.net The unique strain and geometry of the azetidine ring can lead to more favorable interactions with the active site of an enzyme compared to other small rings.

Table 3: Comparative Inhibitory Activity of Cyclic Carbamates against MAGL

| Compound Scaffold | Target | Key Finding | Reference |

| Azetidine Carbamate | Monoacylglycerol Lipase (MAGL) | Highly efficient and selective irreversible inhibitors. | nih.govresearchgate.net |

| Piperidine Carbamate | Monoacylglycerol Lipase (MAGL) | Also identified as an efficient inhibitor scaffold. | nih.gov |

| Pyrrolidine Carbamate | N/A (Self-immolative spacer) | Shows faster cyclative cleavage than ethylenediamine-based carbamates. | unimi.it |

Development of Dual-Acting Molecules

The concept of creating hybrid molecules that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery, particularly for complex multifactorial diseases. The azetidin-3-yl carbamate scaffold is a candidate for the development of such dual-acting agents.

By combining the azetidine-carbamate moiety, known to effectively inhibit enzymes like MAGL, with another pharmacophore, it may be possible to design a single molecule with a dual-action profile. researchgate.net For example, a recent study described flavonoid carbamate hybrids that were designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and MAGL for potential use in Alzheimer's disease. nih.gov While this study did not use an azetidine ring, it validates the principle of using a carbamate linker to create dual-acting enzyme inhibitors. Similarly, hybrids of methylxanthines and azoderivatives have been synthesized to target AChE, demonstrating the modularity of combining different pharmacophoric fragments. mdpi.com

The development of a dual-acting molecule based on this compound would involve chemically linking it to a compound known to act on a second, distinct target, creating a novel hybrid with a potentially synergistic or additive therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.